ARC 239

Description

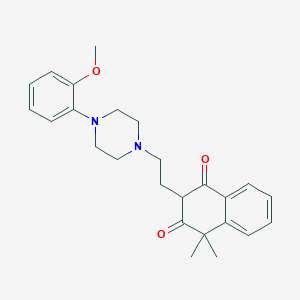

structure given in first source; alpha(2B)-selective adrenorecepto

Structure

3D Structure

Properties

CAS No. |

67339-62-2 |

|---|---|

Molecular Formula |

C24H29N3O3 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione |

InChI |

InChI=1S/C24H29N3O3/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3/h4-11H,12-17H2,1-3H3 |

InChI Key |

JFNKXGOEOQCXDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethyl-(2H,4H)-isoquinoline-1,3-dione 2-(2-(4-(o-methoxyphenyl)piperazine-1-yl)ethyl)-4,4-dimethyl-1,3(2H,4H)isoquinolinedione AR C239 AR-C 239 AR-C239 ARC 239 ARC-239 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ARC-239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ARC-239, a selective antagonist of the α2B-adrenoceptor. The information is compiled from preclinical studies and is intended to support further research and development efforts.

Core Mechanism of Action

ARC-239 is a selective antagonist of the α2B-adrenoceptor, a G-protein coupled receptor.[1] The α2-adrenergic receptors, which include α2A, α2B, and α2C subtypes, are crucial in regulating the release of neurotransmitters from adrenergic neurons in the central nervous system and from sympathetic nerves.[1] ARC-239 exerts its effects by competitively binding to and blocking the α2B-adrenoceptor, thereby inhibiting the downstream signaling pathways typically activated by endogenous agonists like norepinephrine and epinephrine.[2] Its reaction kinetics suggest a rapid onset of action.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for ARC-239 in various preclinical studies.

| Parameter | Value | Species/System | Reference |

| pKD for α2B adrenoceptor | 8.8 | Not specified | [1] |

| Ki for 5-HT1A receptor (radioligand: 8-OH-DPAT) | 63.1 nM | Rat brain cortical membranes | [1] |

| Ki for 5-HT1A receptor (radioligand: RX 821002) | 136 nM | Rat brain cortical membranes | [1] |

| Antagonism of gastroprotective effect | 10.4 nM | C57BL/6 mice with induced gastric mucosal damage | [1] |

Signaling Pathway

As an antagonist of the α2B-adrenoceptor, ARC-239 blocks the canonical signaling pathway associated with this receptor. The α2B-adrenoceptor is coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and subsequent downstream signaling events. ARC-239 prevents this cascade by blocking the initial agonist binding.

Key Experimental Findings and Protocols

Finding: Treatment of human platelets with ARC-239 significantly inhibited platelet aggregation induced by adenosine diphosphate (ADP), epinephrine, and arachidonic acid. It also increased the collagen/epinephrine closure time, suggesting a critical role for the α2B-adrenoceptor in platelet aggregation.[1]

Experimental Protocol:

-

Platelet Preparation: Human platelets were isolated from whole blood.

-

Inducing Agents: Platelet aggregation was induced using ADP, epinephrine, or arachidonic acid.

-

Treatment: Platelets were pre-treated with ARC-239 before the addition of inducing agents.

-

Measurement: Platelet aggregation was likely measured using aggregometry, which records the change in light transmission through a platelet suspension as aggregation occurs. The collagen/epinephrine closure time was likely measured using a platelet function analyzer.

Finding: In cervical samples isolated from pregnant rats, ARC-239 effectively inhibited noradrenaline-stimulated contractions.[1]

Experimental Protocol:

-

Tissue Preparation: Cervical tissue samples were isolated from pregnant rats.

-

Experimental Setup: The tissues were likely mounted in an organ bath containing a physiological salt solution.

-

Stimulation: Contractions were stimulated by the addition of noradrenaline.

-

Treatment: The effect of ARC-239 on noradrenaline-induced contractions was assessed by adding it to the organ bath.

-

Measurement: The force of contractions was recorded using a force transducer.

Finding: In C57BL/6 mice with gastric mucosal damage induced by acidified ethanol, ARC-239 (10.4 nM) antagonized the gastroprotective effect induced by α2-adrenoceptor agonists.[1]

Experimental Protocol:

-

Animal Model: C57BL/6 mice were used.

-

Induction of Damage: Gastric mucosal damage was induced using acidified ethanol.

-

Treatment: Mice were treated with an α2-adrenoceptor agonist to induce a gastroprotective effect, with or without the co-administration of ARC-239.

-

Assessment: The extent of gastric mucosal damage was likely assessed histologically or by measuring the area of lesions.

Finding: In rat brain, ARC-239 also recognized the 5-HT1A receptor, inhibiting the binding of radioligands 8-OH-DPAT and RX 821002 to cortical membranes with Ki values of 63.1 and 136 nM, respectively.[1] It has also been reported to exhibit a strong binding affinity for the alpha 1 adrenoceptor.[3]

Experimental Protocol (for 5-HT1A binding):

-

Tissue Preparation: Cortical membranes were prepared from rat brains.

-

Binding Assay: A radioligand binding assay was performed using 8-OH-DPAT or RX 821002 as the radioligand.

-

Competition: The ability of ARC-239 to inhibit the binding of the radioligands was measured by including various concentrations of ARC-239 in the assay.

-

Analysis: The Ki values were calculated from the competition binding data.

Summary and Future Directions

ARC-239 is a potent and selective antagonist of the α2B-adrenoceptor with demonstrated activity in various preclinical models, including inhibition of platelet aggregation and uterine contractions. Its mechanism of action is centered on the blockade of the Gi/o-coupled signaling pathway downstream of the α2B-adrenoceptor. While it shows selectivity for the α2B subtype, off-target binding to the 5-HT1A and alpha 1 adrenoceptors has been observed at higher concentrations.

Future research should focus on further elucidating the downstream signaling consequences of α2B-adrenoceptor blockade by ARC-239 in different cell types and tissues. Additionally, in vivo studies are needed to fully understand its pharmacokinetic and pharmacodynamic profiles and to explore its therapeutic potential in relevant disease models. The development of more selective α2B-adrenoceptor antagonists, potentially by modifying the substitution pattern at the phenylpiperazine moiety of ARC-239 to reduce alpha 1 adrenergic activity, could be a promising avenue for developing novel antiplatelet therapies.[3]

References

ARC-239: A Comprehensive Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARC-239 is a potent and selective antagonist with a well-characterized profile at various adrenergic and serotonin receptors. This technical guide provides an in-depth overview of the binding affinity and selectivity of ARC-239, presenting key quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Binding Affinity and Selectivity of ARC-239

The binding profile of ARC-239 has been determined through various radioligand binding assays, revealing its high affinity for α2B- and α2C-adrenergic receptors, as well as significant affinity for α1-adrenergic and 5-HT1A receptors.

Adrenergic Receptor Binding Profile

| Receptor Subtype | Ki (nM) | pKi | Species/Tissue | Reference |

| α1-Adrenergic | ||||

| α1A | 0.45 (Kd) | 9.35 | Human | [1] |

| α1B | 7.08 (Kd) | 8.15 | Human | [1] |

| α1D | 1.82 (Kd) | 8.74 | Human | [1] |

| α1 (non-selective) | 0.3 | - | Rat Cerebral Cortex | [2] |

| α2-Adrenergic | ||||

| α2A | 3548 | 5.45 | Human | [3] |

| α2A | - | 5.6 | Human (recombinant, CHO cells) | [4] |

| α2A | - | 5.95 (pKd) | Human (recombinant, CHO cells) | [4] |

| α2B | 87.1 | 7.06 | Rat Kidney | [3][5] |

| α2B | - | 8.4 | Human (recombinant, CHO cells) | [4] |

| α2B | - | 7.41 (pKd) | Human (recombinant, CHO cells) | [4] |

| α2C | 112.2 | 6.95 | Human | [3][5] |

| α2C | - | 7.08 | Human (recombinant, CHO cells) | [4] |

| α2C | - | 7.56 (pKd) | Human (recombinant, CHO cells) | [4] |

Serotonin Receptor Binding Profile

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1A | 63.1 | [3][5] |

Signaling Pathways

ARC-239, as an antagonist, blocks the downstream signaling cascades initiated by the activation of α1-adrenergic, α2-adrenergic, and 5-HT1A receptors.

Experimental Protocols

The following sections detail representative methodologies for conducting radioligand binding and functional assays to characterize the interaction of compounds like ARC-239 with their target receptors.

Radioligand Binding Assays

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound.

1. Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed volume of membrane preparation.

-

A fixed concentration of a suitable radioligand (e.g., [3H]Prazosin for α1 receptors, [3H]Rauwolscine for α2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors). The concentration is usually close to the Kd of the radioligand.

-

A range of concentrations of the unlabeled test compound (e.g., ARC-239).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand.

-

Total binding is determined in the absence of the test compound.

3. Incubation and Filtration:

-

The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

4. Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response to receptor activation or blockade. For an antagonist like ARC-239, these assays typically involve measuring its ability to inhibit the effect of an agonist.

1. Cell Culture:

-

Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.

2. [35S]GTPγS Binding Assay (for Gi/Gq coupled receptors):

-

This assay measures the activation of G-proteins.

-

Cell membranes are prepared as described for the radioligand binding assay.

-

Membranes are incubated with a fixed concentration of an agonist, a range of concentrations of the antagonist (ARC-239), and [35S]GTPγS.

-

In the presence of an agonist, the activated G-protein binds [35S]GTPγS.

-

The reaction is stopped, and the bound [35S]GTPγS is separated by filtration and quantified by scintillation counting.

-

The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its potency (IC50).

3. Intracellular Calcium Mobilization Assay (for Gq coupled receptors like α1):

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cells are pre-incubated with a range of concentrations of the antagonist (ARC-239).

-

An agonist is added to stimulate the receptor, leading to an increase in intracellular calcium.

-

The change in fluorescence is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified to determine its potency.

Conclusion

ARC-239 is a valuable pharmacological tool for studying adrenergic and serotonergic systems. Its distinct selectivity profile, particularly its preference for α2B/C- and α1-adrenergic receptors over the α2A subtype, makes it a useful compound for dissecting the physiological and pathological roles of these receptor subtypes. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development involving ARC-239.

References

- 1. Use of Arc expression as a molecular marker of increased postsynaptic 5-HT function after SSRI/5-HT1A receptor antagonist co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ARC 239 | α2B/C-肾上腺素受体拮抗剂 | MCE [medchemexpress.cn]

The Influence of ARC-239 on Intracellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARC-239 is a potent and selective antagonist of the α2B-adrenergic receptor (α2B-AR), a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes. This technical guide provides an in-depth analysis of the known and potential effects of ARC-239 on intracellular signaling pathways. By targeting the α2B-AR, and with noted off-target effects on the 5-HT1A receptor, ARC-239 modulates key second messenger systems and downstream kinase cascades. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways to support further research and drug development efforts.

Introduction to ARC-239

ARC-239 is a well-characterized pharmacological tool used to investigate the physiological and pathological roles of the α2B-adrenoceptor. It exhibits high selectivity for the α2B-AR subtype over α2A and α2C subtypes, making it a valuable reagent for dissecting the specific functions of this receptor. The α2-adrenergic receptors, including the α2B subtype, are primarily coupled to inhibitory G-proteins (Gi/o) and play a crucial role in regulating neurotransmitter release and smooth muscle contraction.[1] Additionally, studies have shown that ARC-239 also possesses an affinity for the serotonin 1A (5-HT1A) receptor, which should be considered when interpreting experimental results.

Effects on α2B-Adrenergic Receptor Signaling Pathways

The primary mechanism of action of ARC-239 is the competitive antagonism of the α2B-adrenoceptor. Activation of the α2B-AR by endogenous agonists like norepinephrine and epinephrine initiates a cascade of intracellular events. By blocking this interaction, ARC-239 is expected to inhibit these downstream signaling pathways.

cAMP/PKA Pathway

The α2B-adrenoceptor is canonically coupled to the Gi alpha subunit, which inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, thereby regulating a wide array of cellular functions including gene transcription and metabolism. As an antagonist, ARC-239 is predicted to block the agonist-induced decrease in cAMP, thus maintaining or restoring basal cAMP levels and PKA activity. Indeed, studies on the effect of ARC-239 on rat myometrial and cervical tissue have been supported by cAMP measurements, suggesting its impact on this pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a critical regulator of cell proliferation, differentiation, and survival. While not a direct effector of Gi/o coupling, cross-talk between GPCRs and the MAPK/ERK pathway is well-documented. Some studies suggest that α2B-AR activation can lead to the proliferation of vascular smooth muscle cells through complex signaling mechanisms that may involve Protein Kinase C (PKC) and the transactivation of the Epidermal Growth Factor Receptor (EGFR), which is a potent activator of the Ras-Raf-MEK-ERK cascade.[3] By antagonizing the α2B-AR, ARC-239 could potentially inhibit this pro-proliferative signaling.

Intracellular Calcium (Ca2+) Mobilization

While α2B-ARs are not primarily coupled to Gq proteins, which directly activate phospholipase C and lead to intracellular calcium mobilization, some evidence suggests a minor role in modulating calcium channels. One study demonstrated that ARC-239 has a minor rightward shift on the guanabenz-induced suppression of L-type Ca2+ current (ICaL), suggesting a subtle influence on calcium influx.[4]

Effects on 5-HT1A Receptor Signaling Pathways

ARC-239 has been shown to recognize 5-HT1A receptors, which adds another layer of complexity to its pharmacological profile. The 5-HT1A receptor also couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[5][6] However, 5-HT1A receptor signaling is more diverse and can also involve:

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to membrane hyperpolarization and neuronal inhibition.

-

Inhibition of voltage-gated calcium channels: This reduces calcium influx and neurotransmitter release.

-

Activation of the MAPK/ERK pathway: In some cellular contexts, 5-HT1A receptor activation can stimulate ERK phosphorylation.[5][6]

-

Activation of the PI3K/Akt pathway: This pathway is crucial for cell survival and growth.[5]

As an antagonist at the 5-HT1A receptor, ARC-239 would be expected to block these signaling events when they are initiated by serotonin or other 5-HT1A agonists.

Quantitative Data

Quantitative data on the specific effects of ARC-239 on intracellular signaling pathways is limited in the public domain. The following table summarizes the available binding affinities.

| Target Receptor | Ligand | Species/Tissue | Assay Type | Ki (nM) | pKi |

| α2B-Adrenoceptor | ARC-239 | Rat Kidney | Radioligand Binding | - | 7.06 |

| α2C-Adrenoceptor | ARC-239 | Human | Radioligand Binding | - | 6.95 |

| 5-HT1A Receptor | ARC-239 | Rat Brain | Radioligand Binding | 63.1 | - |

Data compiled from publicly available sources.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of ARC-239 on intracellular signaling.

Radioligand Binding Assay for α2B-Adrenoceptor

This protocol is a general guideline for determining the binding affinity of ARC-239 to the α2B-adrenoceptor.

Materials:

-

Cell membranes expressing the α2B-adrenoceptor

-

Radioligand (e.g., [3H]-RX821002)

-

ARC-239

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of ARC-239.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of ARC-239 or vehicle.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[7][8]

Western Blot for ERK1/2 Phosphorylation

This protocol details the detection of changes in ERK1/2 phosphorylation in response to ARC-239.[9][10]

Materials:

-

Cells of interest

-

ARC-239

-

Agonist for α2B-AR or 5-HT1A receptor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to desired confluency.

-

Serum-starve cells overnight to reduce basal ERK phosphorylation.

-

Pre-treat cells with various concentrations of ARC-239 or vehicle for a specified time.

-

Stimulate cells with an appropriate agonist for a short period (e.g., 5-10 minutes).

-

Lyse the cells on ice and collect the lysates.

-

Determine protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[9][10]

Intracellular cAMP Measurement

This protocol describes a competitive immunoassay for measuring changes in intracellular cAMP levels.[11][12][13][14][15]

Materials:

-

Cells of interest

-

ARC-239

-

Agonist for α2B-AR or 5-HT1A receptor

-

Cell lysis buffer

-

cAMP assay kit (competitive ELISA or similar)

-

Plate reader

Procedure:

-

Culture cells in a 96-well plate.

-

Pre-treat cells with ARC-239 or vehicle.

-

Stimulate cells with an agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lyse the cells to release intracellular cAMP.

-

Perform the competitive immunoassay according to the manufacturer's instructions. This typically involves the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.

-

The signal generated is inversely proportional to the amount of cAMP in the sample.

-

Quantify the cAMP concentration by comparing the signal to a standard curve generated with known amounts of cAMP.

Intracellular Calcium Mobilization Assay

This protocol uses the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium.[16][17][18][19]

Materials:

-

Cells of interest

-

ARC-239

-

Agonist

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Plate cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.

-

Load the cells with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye inside the cells.

-

Place the cells in the fluorescence imaging system.

-

Measure the baseline fluorescence ratio by alternately exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Add ARC-239 and continue to record the fluorescence ratio.

-

Add the agonist and record the change in the fluorescence ratio, which corresponds to the change in intracellular calcium concentration.

-

Calibrate the fluorescence ratio to absolute calcium concentrations if required, using ionophores and solutions of known calcium concentrations.[16][17][18][19]

Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagram

Conclusion

ARC-239 is a critical tool for elucidating the roles of the α2B-adrenoceptor. Its primary action is to antagonize Gi/o-coupled signaling, thereby influencing intracellular cAMP levels. Furthermore, its interaction with the 5-HT1A receptor necessitates careful consideration in experimental design and data interpretation. While direct quantitative data on ARC-239's impact on downstream signaling cascades remains to be fully elucidated, the provided experimental protocols offer a robust framework for future investigations. This guide serves as a comprehensive resource for researchers aiming to explore the intricate effects of ARC-239 on intracellular signaling pathways.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Gene expression profiles and signaling mechanisms in α2B-adrenoceptor-evoked proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. content.abcam.com [content.abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. abcam.com [abcam.com]

- 15. abcam.com [abcam.com]

- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 19. researchgate.net [researchgate.net]

In Vitro Characterization of AR-C 239: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of AR-C 239, a notable antagonist of adrenoceptors. The information is compiled from key scientific literature to facilitate further research and drug development efforts. This document details its binding affinity at various adrenergic receptor subtypes, outlines the experimental protocols for these binding assays, and presents generalized methodologies for its functional characterization.

Ligand Profile: AR-C 239

AR-C 239 is recognized as a selective antagonist for α2B and α2C-adrenoceptors, with additional activity at α1-adrenoceptors. Its pharmacological profile has been primarily defined through radioligand binding assays, which are crucial for determining its affinity and selectivity for various receptor subtypes.

Quantitative Data: Binding Affinity

The binding affinities of AR-C 239 for human α1 and α2-adrenoceptor subtypes have been determined through competitive radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in the tables below. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi (Mean ± SEM) | Reference |

| α1A | 8.13 ± 0.08 | [1] |

| α1B | 8.16 ± 0.07 | [1] |

| α1D | 7.64 ± 0.07 | [1] |

Table 1: Binding Affinity of AR-C 239 at Human α1-Adrenoceptor Subtypes [1]

| Receptor Subtype | pKi (Mean ± SEM) | Reference |

| α2A | 5.6 | [2] |

| α2B | 8.4 | [2] |

| α2C | 7.08 | [2] |

Table 2: Binding Affinity of AR-C 239 at Human α2-Adrenoceptor Subtypes [2]

Note: The pKi values for α2-adrenoceptors are derived from studies using CHO cell membranes expressing human recombinant subtypes.[2]

Experimental Protocols

Radioligand Binding Assays

The following protocol is a generalized representation based on methodologies described in the literature for determining the binding affinity of antagonists like AR-C 239.[1]

Objective: To determine the inhibition constant (Ki) of AR-C 239 at specific human adrenoceptor subtypes through competitive binding with a radiolabeled ligand.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C-adrenoceptor subtypes.

-

Radioligand: [³H]prazosin for α1 subtypes or [³H]rauwolscine/[³H]RX821002 for α2 subtypes.

-

Competitor: AR-C 239.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate salts (e.g., 154 mM NaCl).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Scrapers and Centrifuge.

-

Scintillation Counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

CHO cells expressing the receptor of interest are cultured to near confluency.

-

Cells are harvested by scraping, followed by centrifugation to pellet the cells.

-

The cell pellet is homogenized in ice-cold lysis buffer and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford or BCA).

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically near its Kd value).

-

Varying concentrations of AR-C 239 (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For determining non-specific binding, a high concentration of a suitable antagonist is used instead of AR-C 239.

-

For determining total binding, only the radioligand and buffer are added.

-

-

The reaction is initiated by the addition of the cell membrane preparation.

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Scintillation Counting:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value of AR-C 239 (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Objective: To determine the ability of AR-C 239 to antagonize the agonist-induced inhibition of adenylyl cyclase activity.

Principle: α2-adrenoceptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

Procedure:

-

Cell Culture: Use cells endogenously or recombinantly expressing the α2-adrenoceptor subtype of interest.

-

Treatment: Pre-incubate the cells with varying concentrations of AR-C 239.

-

Stimulation: Stimulate the cells with a known α2-adrenoceptor agonist (e.g., norepinephrine or UK-14,304) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate basal adenylyl cyclase activity).

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Data Analysis: Plot the agonist concentration-response curves in the absence and presence of different concentrations of AR-C 239. The data can be analyzed using a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Objective: To measure the ability of AR-C 239 to inhibit agonist-stimulated binding of [³⁵S]GTPγS to G proteins.

Principle: Agonist binding to a Gαi-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, can be used to quantify this activation. An antagonist will prevent this agonist-induced increase in [³⁵S]GTPγS binding.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells expressing the α2-adrenoceptor subtype of interest.

-

Assay Setup: In a multi-well plate, combine the cell membranes, varying concentrations of AR-C 239, and a fixed concentration of an α2-adrenoceptor agonist.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the mixture at a controlled temperature for a specific time.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Determine the IC50 of AR-C 239 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Objective: To assess the effect of AR-C 239 on agonist-induced intracellular calcium mobilization in cells co-expressing α2-adrenoceptors and a promiscuous G-protein.

Principle: While α2-adrenoceptors are primarily Gαi-coupled, they can be engineered to couple to Gαq/11, which upon activation, stimulates phospholipase C and leads to an increase in intracellular calcium. An antagonist would block this calcium release.

Procedure:

-

Cell Culture: Use a cell line (e.g., HEK293) co-transfected with the α2-adrenoceptor subtype of interest and a promiscuous G-protein (e.g., Gα16).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Antagonist Addition: Add varying concentrations of AR-C 239 to the cells.

-

Agonist Stimulation: Inject a known α2-adrenoceptor agonist and immediately measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: Generate agonist dose-response curves in the presence of different concentrations of AR-C 239 and perform a Schild analysis to determine the pA2 value.

Signaling Pathways

AR-C 239, as an antagonist of α2-adrenoceptors, blocks the canonical Gαi-mediated signaling pathway. This pathway is initiated by the binding of an agonist (like norepinephrine) to the receptor, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Conclusion

AR-C 239 is a valuable pharmacological tool for studying the roles of α2B and α2C-adrenoceptor subtypes. Its in vitro characterization through binding assays has provided clear quantitative data on its affinity and selectivity. While specific functional data remains to be fully elucidated in the public domain, the standardized functional assays described in this guide provide a robust framework for such investigations. The detailed methodologies and pathway diagrams presented herein are intended to support the ongoing research and development efforts within the scientific community.

References

An In-Depth Technical Guide to the Discovery and Synthesis of ARC-239

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARC-239 is a notable pharmacological tool recognized for its potent and selective antagonist activity at α2B and α2C-adrenergic receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of ARC-239. It is designed to serve as a detailed resource for researchers and professionals in drug development, offering insights into its mechanism of action, experimental protocols for its evaluation, and a putative synthetic route. The document includes structured data tables for quantitative analysis and detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.

Introduction

ARC-239, with the chemical name 2-(2-(4,5-dihydro-1H-imidazol-2-yl)phenylamino)-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetamide, is a key antagonist used in the pharmacological dissection of adrenergic signaling. Its high affinity and selectivity for the α2B and α2C adrenoceptor subtypes over the α2A subtype have made it an invaluable tool for investigating the physiological and pathological roles of these specific receptors. This guide delves into the foundational data and methodologies related to ARC-239, providing a technical framework for its study and application.

Discovery and Pharmacological Profile

ARC-239 was identified as a selective antagonist for the α2B and α2C-adrenergic receptors.[3] Its discovery has been pivotal in differentiating the functional roles of the α2-adrenoceptor subtypes.

Binding Affinity and Selectivity

ARC-239 exhibits a distinct binding profile, with a significantly higher affinity for α2B and α2C adrenoceptors compared to the α2A subtype. It also displays notable affinity for the 5-HT1A receptor, a factor to be considered in experimental design.[4][5]

Table 1: Binding Affinity of ARC-239 at Adrenergic and Serotonergic Receptors

| Receptor Subtype | Species/Tissue | Radioligand | Assay Type | pKi | Ki (nM) | pKd | Reference |

| α2A-Adrenoceptor | Human (recombinant, CHO cells) | [³H]-MK-912 | Radioligand Binding | 5.6 | - | 5.95 | [6] |

| α2B-Adrenoceptor | Rat (Kidney) | [³H]-Yohimbine | Radioligand Binding | 7.06 | - | - | [4] |

| α2B-Adrenoceptor | Human (recombinant, CHO cells) | [³H]-MK-912 | Radioligand Binding | 8.4 | - | 7.41 | [6] |

| α2C-Adrenoceptor | Human | [³H]-Yohimbine | Radioligand Binding | 6.95 | - | - | [4] |

| α2C-Adrenoceptor | Human (recombinant, CHO cells) | [³H]-MK-912 | Radioligand Binding | 7.08 | - | 7.56 | [6] |

| 5-HT1A Receptor | Rat (Brain) | 8-OH-DPAT | Radioligand Binding | - | 63.1 | - | [5] |

| 5-HT1A Receptor | Rat (Cortical Membranes) | [³H]RX 821002 | Radioligand Binding | - | 136 | - | [5] |

Functional Activity

As a competitive antagonist, ARC-239 blocks the effects of agonists at α2B and α2C-adrenoceptors. This has been demonstrated in various functional assays, including the inhibition of agonist-induced contractions in smooth muscle preparations.[5]

Table 2: Functional Antagonist Activity of ARC-239

| Preparation | Agonist | Measured Effect | pA2 / pKB | Reference |

| Human Saphenous Vein | Noradrenaline | Contraction | 7.19 | [3] |

Putative Synthesis of ARC-239

Proposed Synthetic Scheme

The synthesis can be envisioned as the coupling of two primary fragments: 2-(2-aminophenyl)-4,5-dihydro-1H-imidazole and a 2-halo-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetamide derivative.

Caption: Putative synthetic pathway for ARC-239.

Detailed Methodologies for Key Steps (Hypothetical)

Step 1: Synthesis of 2-(2-aminophenyl)-4,5-dihydro-1H-imidazole (Intermediate 1) A plausible route involves the reduction of 2-nitrobenzonitrile to 2-aminobenzonitrile, followed by conversion to a thioamide and subsequent cyclization with ethylenediamine.

Step 2: Synthesis of 2-chloro-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetamide (Intermediate 2) This intermediate can be prepared by the acylation of 1,4-benzodioxan-6-amine with chloroacetyl chloride in the presence of a base.[2]

Step 3: Final Coupling to Yield ARC-239 The final step would involve a nucleophilic substitution reaction between the amino group of Intermediate 1 and the chloroacetamide of Intermediate 2, likely carried out in a polar aprotic solvent with a non-nucleophilic base.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ARC-239.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of ARC-239 for α2-adrenergic receptors.

Caption: Workflow for a radioligand binding assay.

Protocol Details:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [³H]-Yohimbine), and varying concentrations of ARC-239.

-

Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the ARC-239 concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of ARC-239 to antagonize agonist-induced inhibition of adenylyl cyclase.

Caption: Workflow for a cAMP accumulation assay.

Protocol Details:

-

Cell Seeding: Plate cells expressing the α2-adrenoceptor subtype of interest in a 96-well plate.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Incubation: Add increasing concentrations of ARC-239 to the wells.

-

Agonist Stimulation: Add a fixed concentration of an α2-agonist (e.g., UK-14,304) along with an adenylyl cyclase activator (e.g., forskolin).

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA).

-

Data Analysis: Determine the IC50 of ARC-239 for reversing the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. For a more detailed characterization of antagonism, perform a Schild analysis by obtaining agonist dose-response curves in the presence of several fixed concentrations of ARC-239.[11][12][13][14][15]

Signaling Pathways

ARC-239 exerts its effects by blocking the canonical signaling pathway of α2B and α2C-adrenergic receptors, which are coupled to inhibitory G proteins (Gαi/o).

Canonical α2-Adrenergic Receptor Signaling

Activation of α2-adrenoceptors by an agonist leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][16][17]

Caption: Canonical α2-adrenergic signaling pathway.

Effect of ARC-239

By competitively binding to the α2B/C-adrenoceptors, ARC-239 prevents agonist binding and subsequent activation of the Gαi protein. This blockade prevents the inhibition of adenylyl cyclase, thereby maintaining or restoring cAMP levels that would otherwise be suppressed by an agonist.

Potential Gβγ-Mediated Signaling

The Gβγ subunits released upon G protein activation can also modulate various downstream effectors, including ion channels and phospholipase C (PLC).[7][18][19][20] Antagonism by ARC-239 would also prevent the liberation of Gβγ and its subsequent signaling.

Caption: Potential Gβγ-mediated downstream signaling.

Conclusion

ARC-239 remains a critical pharmacological agent for the selective antagonism of α2B and α2C-adrenergic receptors. Its well-defined pharmacological profile allows for precise investigation into the roles of these receptor subtypes in various physiological and disease states. This technical guide provides a consolidated resource of its synthesis, quantitative pharmacological data, and the experimental and signaling context in which it is utilized. The provided protocols and diagrams are intended to aid researchers in the design and interpretation of experiments involving ARC-239, ultimately contributing to the advancement of adrenergic receptor research and drug development.

References

- 1. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Modulation of Ca2+ channels by G-protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 12. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 13. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. G protein-coupled receptor signaling: transducers and effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The regulation of adenylyl cyclase by receptor-operated G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PlumX [plu.mx]

- 19. Heterotrimeric G Protein Subunit Gαq Is a Master Switch for Gβγ-Mediated Calcium Mobilization by Gi-Coupled GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Structure-Activity Relationship of ARC-239: A Technical Guide for Drug Development Professionals

An in-depth analysis of the chemical architecture and pharmacological profile of the α-adrenoceptor antagonist ARC-239 and its derivatives.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ARC-239, a potent antagonist of α2B/C-adrenoceptors with additional affinity for α1-adrenoceptors and the 5-HT1A receptor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's pharmacological properties, the impact of structural modifications on its activity, and the experimental methodologies used for its characterization.

Core Compound Profile: ARC-239

ARC-239, chemically known as 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione, has been identified as a valuable pharmacological tool for differentiating between α2-adrenoceptor subtypes. Its structure is characterized by three key moieties: a 4,4-dimethylisoquinoline-1,3(2H,4H)-dione core, an ethyl linker, and an N-arylpiperazine group with a distinctive ortho-methoxy substitution on the phenyl ring.

Binding Affinity of ARC-239

The binding profile of ARC-239 has been characterized across various receptor subtypes, revealing a degree of selectivity. The following table summarizes the reported binding affinities (pKi or Ki) of ARC-239 for human and rat adrenoceptors, as well as the human 5-HT1A receptor.

| Receptor Subtype | Species | pKi | Ki (nM) | Reference |

| α2A-Adrenoceptor | Human | 5.6 | - | [1] |

| α2B-Adrenoceptor | Rat | 7.06 | - | [1] |

| α2B-Adrenoceptor | Human | 8.4 | - | [1] |

| α2C-Adrenoceptor | Human | 7.08 | - | [1] |

| 5-HT1A Receptor | Rat | - | 63.1 | [1] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Structure-Activity Relationship of ARC-239 Analogs

Systematic modifications of the ARC-239 structure, particularly at the N-arylpiperazine moiety, have been explored to modulate its pharmacological profile, with a focus on enhancing selectivity and exploring therapeutic potential, such as in the development of novel antiplatelet agents. A series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione have been synthesized and evaluated for their biological activity.[2]

The key structural components of ARC-239 and its analogs can be visualized in the following diagram:

Caption: Core structural components of ARC-239 and its analogs.

In Vitro Antiplatelet Activity

The development of ARC-239 analogs has been particularly focused on their potential as antiplatelet agents, targeting the α2B-adrenoceptor on platelets. The following table summarizes the in vitro antiplatelet activity of selected analogs, as measured by the inhibition of platelet aggregation induced by collagen and a combination of ADP and adrenaline.

| Compound | R-Group (Aryl) | Collagen-induced Aggregation IC50 (µM) | ADP/Adrenaline-induced Aggregation IC50 (µM) | Reference |

| 3 | 3-Fluorophenyl | 26.9 | 20.5 | [2] |

| 4 | 3-Chlorophenyl | > 100 | > 100 | [2] |

| 5 | 3-(Trifluoromethyl)phenyl | > 100 | > 100 | [2] |

| 6 | 3-Methoxyphenyl | > 100 | > 100 | [2] |

From this data, it is evident that the substitution on the phenyl ring significantly impacts the antiplatelet activity. A fluoro substitution at the meta position (Compound 3 ) resulted in the most potent inhibition of platelet aggregation in this series.[2] In contrast, chloro, trifluoromethyl, and methoxy substitutions at the meta position led to a dramatic loss of activity.[2] This suggests that both electronic and steric factors at this position are critical for potent antiplatelet effects mediated through α2B-adrenoceptor antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections outline the key experimental protocols used in the characterization of ARC-239 and its analogs.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. A typical protocol for determining the binding affinity of ARC-239 analogs for α-adrenoceptors is as follows:

1. Membrane Preparation:

-

Tissues or cells expressing the target adrenoceptor subtype are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

-

The membrane preparation is incubated with a specific radioligand (e.g., [³H]prazosin for α1-adrenoceptors or [³H]yohimbine for α2-adrenoceptors) at a fixed concentration.

-

A range of concentrations of the unlabeled test compound (e.g., ARC-239 or its analogs) is added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The workflow for a typical radioligand binding assay can be visualized as follows:

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

For Gq-coupled adrenoceptors (e.g., α1-adrenoceptors), antagonist activity can be determined by measuring the inhibition of agonist-induced intracellular calcium mobilization.

1. Cell Culture and Dye Loading:

-

Cells expressing the target adrenoceptor are seeded in microplates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Compound Incubation:

-

The cells are pre-incubated with varying concentrations of the antagonist (e.g., ARC-239 or its analogs).

3. Agonist Stimulation and Measurement:

-

A known agonist for the receptor (e.g., phenylephrine for α1-adrenoceptors) is added to stimulate the cells.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

4. Data Analysis:

-

The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 value is determined.

The signaling pathway for Gq-coupled α1-adrenoceptor activation leading to calcium release is depicted below:

Caption: Gq-coupled α1-adrenoceptor signaling pathway.

For Gi-coupled adrenoceptors (e.g., α2-adrenoceptors), antagonist activity can be assessed by measuring the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

1. Membrane Preparation:

-

Membranes from cells expressing the target α2-adrenoceptor are prepared as described for the radioligand binding assay.

2. Binding Reaction:

-

The membranes are incubated with a specific α2-adrenoceptor agonist in the presence of GDP.

-

[³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction.

-

The antagonist (e.g., ARC-239) is added at various concentrations to compete with the agonist.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting.

4. Data Analysis:

-

The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its potency.

Conclusion

The structure-activity relationship of ARC-239 and its analogs highlights the critical role of the N-arylpiperazine moiety in determining both the potency and selectivity of these compounds for adrenoceptors. The 4,4-dimethylisoquinoline-1,3(2H,4H)-dione core serves as a crucial scaffold, while modifications to the terminal aryl group offer a viable strategy for fine-tuning the pharmacological profile. The potent antiplatelet activity of the 3-fluorophenyl analog underscores the therapeutic potential of this chemical class. The detailed experimental protocols provided herein offer a foundation for the further exploration and development of novel adrenoceptor modulators based on the ARC-239 scaffold. Future research should focus on a more extensive exploration of substitutions on the aryl ring and the isoquinolinedione core to develop compounds with enhanced subtype selectivity and improved pharmacokinetic properties.

References

ARC-239 Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for ARC-239, a selective α2B-adrenoceptor antagonist. The information is compiled from preclinical research to offer a comprehensive resource for professionals in drug development.

Introduction

ARC-239 is a well-characterized pharmacological tool used in the investigation of α2-adrenergic receptor subtypes. It is a potent antagonist with selectivity for the α2B adrenoceptor, making it a valuable compound for elucidating the physiological and pathological roles of this specific receptor subtype. This document summarizes the key preclinical findings that validate the α2B-adrenoceptor as the primary target of ARC-239 and explores its effects on various biological systems.

Target Profile and Selectivity

ARC-239 exhibits a distinct binding affinity profile, which has been characterized through various in vitro assays. The quantitative data from these studies are summarized below.

Table 1: Receptor Binding Affinity of ARC-239

| Target | Species | Tissue/Cell Line | Assay Type | pKi | Ki (nM) | Reference |

| α2B-adrenoceptor | Rat | Kidney | Radioligand Binding | 7.06 | - | [1] |

| α2C-adrenoceptor | Human | - | Radioligand Binding | 6.95 | - | [1] |

| 5-HT1A Receptor | Rat | Brain Cortical Membranes | Radioligand Binding | - | 63.1 | [1][2] |

| α1-adrenoceptor | - | - | Binding Affinity | Strong | - | [3] |

Note: A higher pKi value indicates a higher binding affinity.

Signaling Pathways and Mechanism of Action

ARC-239 acts as a competitive antagonist at the α2B-adrenoceptor, a G-protein coupled receptor (GPCR). By blocking the binding of endogenous agonists like norepinephrine, ARC-239 inhibits the downstream signaling cascade. The α2B-adrenoceptor is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Figure 1: ARC-239 mechanism of action at the α2B-adrenoceptor.

In Vitro Functional Studies

The antagonistic activity of ARC-239 has been demonstrated in a variety of in vitro functional assays.

Table 2: In Vitro Functional Activity of ARC-239

| Assay | Tissue/Cell Line | Species | Effect | IC50/EC50 | Reference |

| Platelet Aggregation (ADP-induced) | Platelets | Human | Inhibition | - | [2] |

| Platelet Aggregation (Epinephrine-induced) | Platelets | Human | Inhibition | - | [2] |

| Platelet Aggregation (Arachidonic acid-induced) | Platelets | Human | Inhibition | - | [2] |

| Platelet Aggregation (Collagen-induced) | Whole Blood | Rat | Inhibition | - | [4] |

| Noradrenaline-stimulated Contractions | Cervical Samples | Rat | Inhibition | - | [2] |

| L-type Ca2+ Current (Guanabenz-induced suppression) | Cardiac Myocytes | Mouse | Minor rightward shift of dose-dependent inhibition | - | [5] |

Experimental Protocols

4.1. Platelet Aggregation Assay

-

Objective: To assess the effect of ARC-239 on platelet aggregation induced by various agonists.

-

Methodology:

-

Whole blood or platelet-rich plasma is obtained from human or rat subjects.

-

The platelet count is standardized.

-

Samples are pre-incubated with varying concentrations of ARC-239 or vehicle control.

-

Platelet aggregation is induced by adding an agonist such as ADP, epinephrine, arachidonic acid, or collagen.

-

The change in light transmittance, corresponding to platelet aggregation, is measured over time using a lumi-aggregometer.

-

The inhibitory effect of ARC-239 is calculated relative to the control group.

-

Figure 2: Experimental workflow for the platelet aggregation assay.

4.2. Smooth Muscle Contraction Assay

-

Objective: To evaluate the effect of ARC-239 on noradrenaline-stimulated smooth muscle contractions.

-

Methodology:

-

Cervical tissue samples are isolated from pregnant rats.

-

The tissues are mounted in an organ bath containing a physiological salt solution and aerated with carbogen.

-

The tissues are allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to noradrenaline are generated in the absence and presence of ARC-239.

-

The contractile responses are recorded isometrically.

-

The antagonistic effect of ARC-239 is determined by the shift in the concentration-response curve.

-

In Vivo Studies

Preclinical in vivo studies have further characterized the pharmacological effects of ARC-239.

Table 3: In Vivo Effects of ARC-239

| Model | Species | Route of Administration | Effect | Reference |

| Gastric Mucosal Damage (Acidified ethanol-induced) | Mouse | - | Antagonized the gastroprotective effect of α2-adrenoceptor agonists | [2] |

| Neuropathic Pain | Rat | Intraplantar | Reversed the anti-hypersensitivity effect of dexmedetomidine | [6] |

| Rotorod Performance | Rat | i.v. | Caused behavioral impairment (sedative effect) | [7] |

Experimental Protocols

5.1. Neuropathic Pain Model

-

Objective: To investigate the role of α2B-adrenoceptors in the analgesic effects of α2-agonists in a neuropathic pain model.

-

Methodology:

-

Neuropathic pain is induced in rats, for example, through chronic constriction injury of the sciatic nerve.

-

The anti-hypersensitivity effect of an α2-adrenoceptor agonist (e.g., dexmedetomidine) is established by measuring pain-related behaviors (e.g., thermal or mechanical withdrawal thresholds).

-

ARC-239 is administered, typically via intraplantar injection, to the affected paw.

-

The reversal of the agonist-induced anti-hypersensitivity is then measured.

-

Off-Target Activities

It is important to note that while ARC-239 is selective for the α2B-adrenoceptor over the α2A subtype, it also exhibits affinity for other receptors, which could contribute to its overall pharmacological profile.[3] Notably, it has been shown to bind to α1-adrenoceptors and 5-HT1A receptors.[1][2][3]

Figure 3: Overview of ARC-239's target and off-target profile.

Conclusion

The collective evidence from in vitro and in vivo preclinical studies strongly validates the α2B-adrenoceptor as the primary target of ARC-239. Its utility as a selective antagonist has been instrumental in defining the role of this receptor subtype in various physiological processes, including platelet aggregation, smooth muscle contraction, and nociception. However, researchers should remain mindful of its off-target activities at α1-adrenoceptors and 5-HT1A receptors when interpreting experimental results. This guide provides a foundational understanding for professionals engaged in the research and development of drugs targeting adrenergic systems.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. ovid.com [ovid.com]

Methodological & Application

Application Notes and Protocols for a Novel Investigational Compound

Disclaimer: Information regarding a specific molecule designated "ARC 239" is not publicly available. The following document provides a representative template of experimental protocols and application notes that can be adapted for the cellular characterization of a new investigational compound. The methodologies are based on standard cell culture and analysis techniques.

Introduction

These application notes provide detailed protocols for the in vitro characterization of a novel compound's effects on cultured cells. The included procedures cover essential assays for determining cytotoxic effects and preparing cells for more detailed analysis. The data presentation and visualizations are designed to offer a clear and comprehensive overview of the experimental workflow and potential cellular responses.

Quantitative Data Summary

The following table is a template for summarizing the cytotoxic effects of a compound on various cell lines. Data should be presented as the mean ± standard deviation from at least three independent experiments.

| Cell Line | Compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| Cell Line A | 0.1 | 98 ± 2.1 | 15.2 ± 1.8 |

| 1 | 85 ± 3.5 | ||

| 10 | 55 ± 4.2 | ||

| 50 | 20 ± 2.9 | ||

| 100 | 5 ± 1.5 | ||

| Cell Line B | 0.1 | 99 ± 1.9 | > 100 |

| 1 | 97 ± 2.3 | ||

| 10 | 95 ± 3.1 | ||

| 50 | 88 ± 4.0 | ||

| 100 | 82 ± 3.7 |

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining and passaging adherent and suspension cell lines to ensure healthy, viable cells for experimentation.

Materials:

-

Complete growth medium (cell line-specific)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

15 mL and 50 mL conical tubes

-

Serological pipettes

-

Cell culture flasks or dishes

-

Incubator (37°C, 5% CO2)

-

Microscope

Protocol for Adherent Cells:

-

Warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.

-

Aspirate the old medium from the cell culture flask.

-

Wash the cell monolayer with PBS to remove any residual serum.

-

Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until cells detach.[1]

-

Neutralize the trypsin by adding 3-5 volumes of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Determine cell count and viability (e.g., using a hemocytometer and Trypan Blue).

-

Seed new culture flasks at the desired density.

Protocol for Suspension Cells:

-

Transfer the cell suspension from the culture flask to a 15 mL conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Determine cell count and viability.

-

Seed new culture flasks at the desired density.

Cell Viability Assay (96-Well Plate Format)

This protocol describes a method for determining the cytotoxic effects of a compound using a 96-well plate format, suitable for endpoint viability assays.

Materials:

-

96-well sterile cell culture plates

-

Maintained cell line of interest

-

Complete growth medium

-

Investigational compound stock solution

-

Serial dilution tubes

-

Multi-channel pipette

-

Plate reader (specific to the viability reagent used)

-

Viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Protocol:

-

Cell Seeding:

-

For adherent cells, detach and resuspend as described in Protocol 1.

-

Adjust the cell density to a pre-determined optimal concentration (e.g., 5 x 10⁴ cells/mL).[2]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment (for adherent cells) and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of the investigational compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement:

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading from the no-cell control wells.

-

Normalize the data to the vehicle control wells to determine the percentage of cell viability.

-

Plot the cell viability against the compound concentration and determine the IC50 value.

-

Preparation of Cells for Flow Cytometry

This protocol provides a general method for preparing a single-cell suspension for analysis by flow cytometry, for example, to assess apoptosis or cell cycle distribution.

Materials:

-

Treated cells (from a 6-well plate or similar)

-

Flow Cytometry Staining Buffer (or PBS with 1-2% BSA)

-

Centrifuge

-

5 mL polystyrene tubes (FACS tubes)

-

Cell strainer (40-70 µm)

Protocol:

-

Harvest Cells:

-

Adherent cells: Trypsinize the cells as described in Protocol 1.

-

Suspension cells: Transfer the cell suspension directly to a conical tube.

-

-

Washing:

-

Centrifuge the harvested cells at 300-400 x g for 5 minutes at 4°C.[3]

-

Discard the supernatant.

-

Resuspend the cell pellet in cold Flow Cytometry Staining Buffer.

-

-

Filtration:

-

Place a cell strainer on top of a new 5 mL FACS tube.

-

Pass the cell suspension through the strainer to remove clumps and debris.[3]

-

-

Cell Count and Staining:

-

Perform a cell count and viability analysis.

-

Adjust the cell concentration as required for the specific staining protocol.

-

Proceed with the desired staining protocol (e.g., Annexin V/PI for apoptosis, Propidium Iodide for cell cycle).

-

Visualizations

Caption: Experimental workflow for in vitro compound testing.

Caption: Hypothetical signaling pathway showing kinase inhibition.

References

- 1. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]

- 2. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

ARC 239 dosage and administration guidelines

Application Notes and Protocols for ARC-239

For Research Use Only. Not for human or veterinary therapeutic or diagnostic use.

Product Name: ARC-239

Chemical Name: 2-[2-[4-(o-Methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione

Mechanism of Action:

ARC-239 is a selective antagonist of the α2B and α2C adrenergic receptor subtypes.[1][2][3] It is also reported to have α1-adrenoceptor blocking properties.[1] Its utility in research lies in its ability to differentiate between α2-adrenoceptor subtypes and to investigate their physiological roles.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for ARC-239 in various preclinical models.

| Animal Model | Dosage Range | Administration Route | Observed Effect/Application | Reference |

| Dogs | 3 - 50 µg/kg | Intravenous (IV) | Induced a fall in blood pressure, heart rate, and sympathetic nerve activity. Competitively antagonized pressor responses to adrenaline. | [1] |

| Dogs | Not specified | Intracisternal | No centrally mediated cardiovascular actions; did not block the effects of clonidine. | [1] |

| Rats | 5 - 40 mg/kg | Not specified | Increased the synthesis of dopa in the cortex and hippocampus. | [1] |

| Rats | 1 µg | Intrathecal (IT) | Used as an α2B-adrenoceptor antagonist to study antiallodynic effects. | [4] |

| Rats | 50 µg/kg | Intraperitoneal (IP) | Used as a specific α2B/C receptor blocker in a study of ischemia-reperfusion injury. | [3] |

| Mice | 10 mg/kg | Intravenous (IV) | Investigated for sedative behavioral effects. | [5] |

Experimental Protocols

In Vivo Cardiovascular Studies in Dogs

-

Objective: To characterize the α-adrenoceptor blocking properties of ARC-239.

-

Animal Model: Pentobarbital-treated dogs.

-

Methodology:

-

Dogs were anesthetized with pentobarbital.

-

ARC-239 was administered intravenously at doses ranging from 3 to 50 µg/kg.

-

Blood pressure, heart rate, and sympathetic nerve activity were continuously monitored.

-

Pressor responses to α-adrenoceptor agonists such as adrenaline, noradrenaline, and phenylephrine were measured before and after ARC-239 administration to determine competitive antagonism.[1]

-

-

Solvent Information: For animal experiments, if using DMSO as a solvent, the concentration should generally be kept below 10% for normal mice and below 2% for more sensitive animals. It is recommended to perform a solvent-negative control experiment.[6]

Neuropathic Pain Studies in Rats

-

Objective: To investigate the role of α2-adrenoceptor subtypes in the antiallodynic effects of other compounds.

-

Animal Model: Rats with spinal nerve-ligated or chemotherapy-induced neuropathic pain.

-

Methodology:

-

An intrathecal catheter was implanted in the rats.

-

ARC-239 (1 µg) was administered intrathecally as an α2B-adrenoceptor antagonist.[4]

-

This was performed 10 minutes prior to the administration of the primary test compound (e.g., areca nut extract).[4]

-

The antiallodynic effects were then measured to determine if they were mediated by α2B-adrenoceptors.

-

-